![molecular formula C11H17Cl B13178779 2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13178779.png)
2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane is an organic compound that belongs to the class of bicyclic compounds. These compounds are characterized by having two fused rings. The specific structure of this compound includes a chloromethyl group and a prop-2-en-1-yl group attached to a bicyclo[2.2.1]heptane skeleton. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane skeleton, which can be derived from norbornene.
Allylation: The prop-2-en-1-yl group can be introduced via an allylation reaction using an appropriate allylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify the chloromethyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[22
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential as a pharmaceutical intermediate.
Medicine: Research may explore its use in drug development or as a precursor to biologically active compounds.
Industry: It can be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which 2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may influence biochemical pathways related to its chemical structure and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Chloromethyl)bicyclo[2.2.1]heptane: Lacks the prop-2-en-1-yl group.
2-(Prop-2-en-1-yl)bicyclo[2.2.1]heptane: Lacks the chloromethyl group.
2-(Hydroxymethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane: Contains a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
The presence of both the chloromethyl and prop-2-en-1-yl groups in 2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[22
Propiedades
Fórmula molecular |
C11H17Cl |
|---|---|
Peso molecular |
184.70 g/mol |
Nombre IUPAC |
2-(chloromethyl)-2-prop-2-enylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H17Cl/c1-2-5-11(8-12)7-9-3-4-10(11)6-9/h2,9-10H,1,3-8H2 |
Clave InChI |
MTBMKEXPXMILGR-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CC2CCC1C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


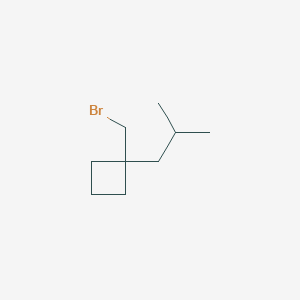
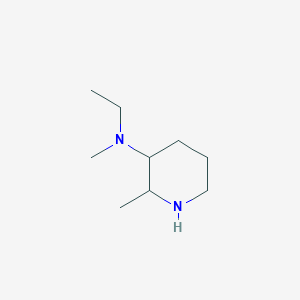

![(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol](/img/structure/B13178721.png)
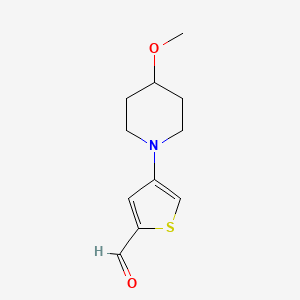
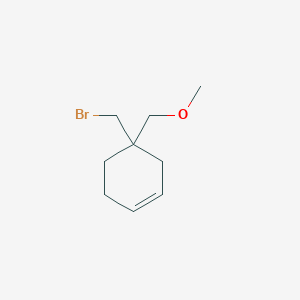
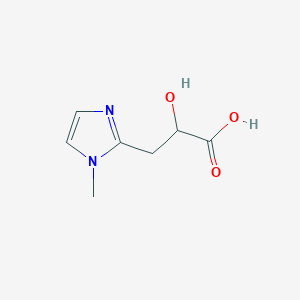
![2-(2-Methoxyethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13178754.png)
![5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13178761.png)
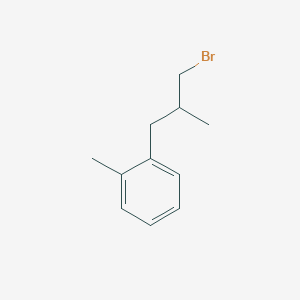
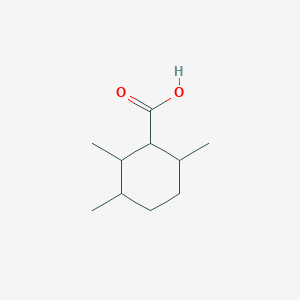
![1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one](/img/structure/B13178775.png)
![1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13178786.png)

